DBCO-PEG4acetic-EVCit-PAB

ADC linker stability mouse plasma hydrolysis Ces1c resistance

DBCO-PEG4acetic-EVCit-PAB (CAS 2253947-17-8, MW 1041.20) is a heterobifunctional, cathepsin B-cleavable linker engineered for antibody-drug conjugate (ADC) assembly via strain-promoted alkyne-azide cycloaddition (SPAAC). It integrates four functional modules: a dibenzocyclooctyne (DBCO) group for copper-free bioorthogonal conjugation, a tetraethylene glycol (PEG4) spacer for aqueous solubility, a glutamic acid-valine-citrulline (EVCit) tripeptide substrate for lysosomal cathepsin B, and a self-immolative p-aminobenzyl (PAB) spacer for traceless payload release.

Molecular Formula C54H72N8O13
Molecular Weight 1041.2 g/mol
Cat. No. B12304634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4acetic-EVCit-PAB
Molecular FormulaC54H72N8O13
Molecular Weight1041.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
InChIInChI=1S/C54H72N8O13/c1-36(2)49(52(70)60-42(14-10-26-57-53(55)71)50(68)58-41-20-16-37(34-63)17-21-41)61-51(69)43(22-25-48(67)75-54(3,4)5)59-46(65)35-74-32-31-73-30-29-72-28-27-56-45(64)23-24-47(66)62-33-40-13-7-6-11-38(40)18-19-39-12-8-9-15-44(39)62/h6-9,11-13,15-17,20-21,36,42-43,49,63H,10,14,22-35H2,1-5H3,(H,56,64)(H,58,68)(H,59,65)(H,60,70)(H,61,69)(H3,55,57,71)
InChIKeyMFLUIFOUUUKGRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG4acetic-EVCit-PAB: A Modular, Enzyme-Cleavable ADC Linker with Copper-Free Click Chemistry and Enhanced Murine Plasma Stability


DBCO-PEG4acetic-EVCit-PAB (CAS 2253947-17-8, MW 1041.20) is a heterobifunctional, cathepsin B-cleavable linker engineered for antibody-drug conjugate (ADC) assembly via strain-promoted alkyne-azide cycloaddition (SPAAC) . It integrates four functional modules: a dibenzocyclooctyne (DBCO) group for copper-free bioorthogonal conjugation, a tetraethylene glycol (PEG4) spacer for aqueous solubility, a glutamic acid-valine-citrulline (EVCit) tripeptide substrate for lysosomal cathepsin B, and a self-immolative p-aminobenzyl (PAB) spacer for traceless payload release [1]. The EVCit tripeptide motif distinguishes it from the conventional valine-citrulline (VCit) dipeptide used in clinically validated ADC linkers, conferring resistance to carboxylesterase Ces1c-mediated degradation in mouse plasma while retaining sensitivity to intracellular cathepsin B [2].

Why DBCO-PEG4acetic-EVCit-PAB Cannot Be Replaced by Generic VCit- or PEG3-Based ADC Linkers


DBCO-PEG4acetic-EVCit-PAB occupies a distinct performance niche that cannot be recapitulated by simple substitution of its individual modules. Replacing the EVCit tripeptide with a standard VCit dipeptide (e.g., DBCO-PEG4-acetic-Val-Cit-PAB) introduces a well-characterized liability: VCit linkers are cleaved by murine extracellular carboxylesterase Ces1c, causing premature payload release and poor translational predictivity from mouse models [1]. Shortening the PEG4 spacer to PEG3 reduces the end-to-end distance (from approximately 30 Å to ~22–24 Å), which can impact conjugation site accessibility, SPAAC kinetics, and steric freedom for cathepsin B engagement within the lysosomal compartment [2]. Replacing the DBCO-SPAAC conjugation handle with a maleimide-thiol system (e.g., MC-EVCit-PAB) forfeits the copper-free, bioorthogonal specificity of SPAAC and can introduce heterogeneity from thiol exchange. These three modules—EVCit stability, PEG4 spacing, and DBCO conjugation—exhibit functional interdependence that precludes generic one-for-one substitution [3].

DBCO-PEG4acetic-EVCit-PAB: Quantified Differentiation Evidence for Scientific Procurement Decisions


EVCit Tripeptide Extends Mouse Plasma Half-Life 8.3-Fold Over VCit Dipeptide at the Probe Level

The EVCit tripeptide sequence at the core of DBCO-PEG4acetic-EVCit-PAB confers a dramatic improvement in mouse plasma stability compared to the conventional VCit dipeptide found in DBCO-PEG4-acetic-Val-Cit-PAB. In a direct head-to-head comparison using pyrene-based small-molecule probes incubated in undiluted BALB/c mouse plasma at 37 °C, the EVCit probe (1c) exhibited a half-life (t1/2) of 19.1 hours, versus only 2.3 hours for the VCit probe (1a)—an 8.3-fold extension [1]. The EVCit probe also outperformed the previously reported best-in-class hydroxy-functionalized HO-GVCit probe (1f, t1/2 = 5.0 h) by 3.8-fold. This stabilization is attributed to the negatively charged glutamic acid side chain at the P3 position, which electrostatically repels the active site of murine carboxylesterase Ces1c [2]. All probes tested were stable in human plasma with no significant degradation after 2 days, confirming that the EVCit modification specifically addresses a murine-specific instability problem without compromising human plasma stability [1].

ADC linker stability mouse plasma hydrolysis Ces1c resistance EVCit vs VCit

EVCit ADC Demonstrates 6-Fold Longer In Vivo Payload Retention (t1/2β = 12.0 Days) Compared to VCit ADC (2.0 Days)

At the full ADC construct level—which directly reflects the performance of the EVCit-PAB module within DBCO-PEG4acetic-EVCit-PAB—the in vivo stability advantage is even more pronounced. In pharmacokinetic studies in mice, an EVCit-based anti-HER2 ADC (3c) showed a terminal elimination half-life of the conjugated payload (t1/2β) of 12.0 days, with no significant loss of payload from cleavage in circulation [1]. By contrast, the VCit-based ADC (3a) exhibited rapid payload loss with t1/2β = 2.0 days, and the SVCit-based ADC (3b) showed t1/2β = 2.4 days. This represents a 6.0-fold improvement in payload circulatory retention time for the EVCit construct [1]. The ADCs were constructed using the same branched linker scaffold and conjugation methodology, isolating the cleavable peptide sequence as the sole variable [2].

ADC in vivo pharmacokinetics payload stability EVCit linker PK translation

EVCit Linker Retains Faster Cathepsin B Cleavage Kinetics (t1/2 = 2.8 h) Than VCit (4.6 h) Despite Superior Plasma Stability

A critical procurement concern for enzyme-cleavable linkers is whether enhanced systemic stability comes at the cost of impaired intracellular payload release. Data from the same study demonstrate that this is not the case for the EVCit motif. When ADC constructs were incubated with human liver cathepsin B at 37 °C, EVCit ADC 3c exhibited a cleavage half-life of 2.8 hours, which is 1.6-fold faster than VCit ADC 3a (t1/2 = 4.6 h) and 1.9-fold faster than SVCit ADC 3b (t1/2 = 5.4 h) [1]. At the small-molecule probe level, EVCit, DVCit, and KVCit probes all showed faster cathepsin B-mediated cleavage than VCit and SVCit probes, confirming that the acidic P3 side chain enhances—rather than hinders—substrate recognition by cathepsin B [1]. This dual advantage (enhanced plasma stability plus accelerated lysosomal cleavage) is a documented differentiator of the EVCit sequence over all other tripeptide variants tested [2].

cathepsin B cleavage lysosomal drug release EVCit linker ADC intracellular processing

EVCit-Based ADC Achieves Curative Single-Dose Efficacy in HER2+ Xenograft Models Where VCit ADC Fails (TGI ≈100% vs Partial Inhibition)

The translational consequence of EVCit linker stability is demonstrated in head-to-head in vivo efficacy studies. A single intravenous dose of EVCit ADC 3c (3 mg/kg) produced curative outcomes in both JIMT-1 and KPL-4 HER2-positive breast cancer xenograft models, with approximately 100% tumor growth inhibition (TGI) at Day 18 and no visual tumor regrowth through end of study [1]. In the JIMT-1 model, EVCit ADC 3c was potent even at 1 mg/kg, with all five treated mice surviving to study endpoint. In stark contrast, VCit ADC 3a at 3 mg/kg produced only partial tumor growth inhibition, with four of five mice dead or euthanized in the JIMT-1 model and all five mice dead in the KPL-4 model before study completion [1]. The antitumor selectivity is further evidenced by in vitro IC50 values: 0.10–0.12 nM in HER2+++/++ KPL-4 cells versus >100 nM in HER2-negative MDA-MB-231 cells, representing a >1000-fold selectivity window [2]. This selectivity is a function of the antibody targeting component, but the in vivo efficacy differential between EVCit and VCit ADCs using the same antibody confirms that linker stability is the decisive performance variable [1].

ADC in vivo efficacy xenograft tumor model EVCit ADC HER2-positive breast cancer

DBCO-Terminal SPAAC Kinetics (k2 = 0.34 M⁻¹s⁻¹) Outperform BCN Analogs (0.28 M⁻¹s⁻¹) for Azide Conjugation; PEG4 Spacer Further Enhances Rate by 31 ± 16%

The DBCO group of DBCO-PEG4acetic-EVCit-PAB enables copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a critical feature for bioorthogonal conjugation that avoids copper toxicity associated with traditional CuAAC reactions. Quantitatively, the second-order rate constant for DBCO-mediated SPAAC with azide-containing peptides has been reported as 0.34 M⁻¹s⁻¹, compared to 0.28 M⁻¹s⁻¹ for bicyclo[6.1.0]nonyne (BCN) analogs under identical conditions—a 21% kinetic advantage [1]. Moreover, a systematic investigation of SPAAC reaction parameters found that the presence of a PEG linker on DBCO-functionalized antibodies enhanced reaction rates into the range of 0.18–0.37 M⁻¹s⁻¹, representing a 31 ± 16% rate increase compared to constructs without a PEG spacer [2]. In a separate study, DBCO-PEG4-CO2H (the acetic acid-terminated variant sharing the DBCO-PEG4 architecture of the target compound) achieved second-order rate constants of 0.96–1.18 M⁻¹s⁻¹ when reacting with N3-PEG3 across six buffer types, confirming that the PEG4 spacer contributes to favorable SPAAC kinetics [3]. These values place DBCO-PEG4 SPAAC reactivity well within the practical range for efficient ADC assembly under mild, biocompatible conditions (aqueous buffer, pH 5–10, 25–37 °C) [2].

SPAAC kinetics DBCO conjugation PEG4 spacer ADC bioconjugation efficiency

EVCit-PAB Linker Configuration Reduces ADC Aggregation: 0.4% vs 100% for Linear VCit-PAB ADC by SEC

ADC aggregation during and after conjugation is a critical quality attribute that can increase immunogenicity risk and accelerate clearance. A comparative analysis of ADC linker configurations using size exclusion chromatography (SEC) demonstrated that an ADC bearing an Exo-EVC linker-payload (Mal-Exo-EVC-pyrene) exhibited only 0.4% aggregation, whereas the conventional linear VCit linker ADC (Mc-VC-PAB-pyrene) showed 100% aggregation under identical analytical conditions [1]. The linear EVCit ADC (Mc-EVC-PAB-pyrene) showed intermediate aggregation of 42%, indicating that the EVCit sequence itself contributes to reduced aggregation even in a linear configuration [1]. The Exo-EVC configuration also demonstrated the lowest released payload in mouse plasma (3.5%), compared to 36% for linear VCit and 7% for linear EVCit, further corroborating the stability advantage [1]. While this data evaluates maleimide-based EVCit linkers rather than DBCO-based ones, the aggregation differences are attributable to the EVCit tripeptide and linker architecture—modules shared with DBCO-PEG4acetic-EVCit-PAB. The acidic glutamic acid residue increases linker hydrophilicity (Exo-EVC Clog P = 2.21 vs linear-VC Clog P = 4.31), directly reducing hydrophobic-driven aggregation [1].

ADC aggregation EVCit linker size exclusion chromatography DAR uniformity

DBCO-PEG4acetic-EVCit-PAB: High-Value Procurement Scenarios for ADC Research and Development


Mouse Xenograft ADC Efficacy Studies Requiring Translationally Relevant Pharmacokinetics

DBCO-PEG4acetic-EVCit-PAB is the linker of choice for ADC programs that use mouse xenograft models as the primary efficacy readout for candidate nomination. As demonstrated by Anami et al. (2018), VCit-based ADCs suffer from Ces1c-mediated premature payload release in mouse circulation (payload t1/2β = 2.0 days), which produces false-negative efficacy results and poor translational predictivity [1]. In contrast, the EVCit motif in this compound enables ADC payload retention with t1/2β = 12.0 days and curative single-dose efficacy at 3 mg/kg, compared to VCit ADCs that fail to control tumor growth at the same dose [1]. Programs that have previously abandoned ADC candidates due to poor mouse efficacy may find that substituting the linker with DBCO-PEG4acetic-EVCit-PAB rescues in vivo performance [2].

Site-Specific ADC Construction via MTGase-Mediated Conjugation and Copper-Free SPAAC

The DBCO group of DBCO-PEG4acetic-EVCit-PAB enables copper-free SPAAC conjugation to azide-functionalized antibodies, a strategy that has been employed with microbial transglutaminase (MTGase)-mediated site-specific conjugation at the N297 residue of human Fc [1]. This two-step approach—enzymatic azide introduction followed by SPAAC with DBCO-PEG4acetic-EVCit-PAB—produces homogeneous ADCs with defined drug-to-antibody ratios (DARs), avoiding the heterogeneity of stochastic cysteine conjugation. The DBCO SPAAC rate (0.34 M⁻¹s⁻¹) enables practical conjugation times under mild aqueous conditions (pH 7–8, 25–37 °C) without copper catalyst toxicity concerns [2]. The PEG4 spacer (end-to-end distance ~30 Å) provides sufficient reach for the DBCO group to access sterically constrained azide attachment sites on the antibody surface [3].

High-DAR ADC Development with Mitigated Aggregation Risk

ADC programs pursuing drug-to-antibody ratios above 4 face a well-documented aggregation challenge driven by the hydrophobicity of linker-payload combinations. The EVCit tripeptide in DBCO-PEG4acetic-EVCit-PAB addresses this through the charged glutamic acid side chain, which lowers the calculated Clog P of the linker-payload construct (demonstrated reduction from 4.31 for linear-VC to 2.21 for Exo-EVC configurations) [1]. This increased hydrophilicity directly reduces SEC-measured aggregation (from 100% for linear-VC ADCs to as low as 0.4% for optimized EVCit configurations) [1]. The PEG4 spacer provides additional hydrophilicity, and the combination of EVCit plus PEG4 enables higher-DAR ADC constructs with acceptable aggregation profiles for manufacturing and clinical development [2].

Parallel ADC Candidate Screening Across Human and Mouse Plasma Stability Assays

When ADC discovery programs need to rank-order linker-payload candidates by stability in both human and mouse plasma, DBCO-PEG4acetic-EVCit-PAB offers a unique dual-stability profile. The EVCit sequence is essentially intact after 2 days in human plasma (no significant degradation observed) while simultaneously extending the mouse plasma probe half-life to 19.1 hours, compared to only 2.3 hours for VCit [1]. This profile allows a single linker platform to serve as the basis for both human stability assessment (where VCit is also stable) and mouse efficacy studies (where only EVCit-based linkers survive circulation), eliminating the need to switch linker chemistries between species and thereby preserving the integrity of structure-activity relationship data across the preclinical program [1]. The cathepsin B cleavage sensitivity is retained (ADC t1/2 = 2.8 h vs 4.6 h for VCit), ensuring that intracellular payload release is not compromised by the enhanced plasma stability [1].

Quote Request

Request a Quote for DBCO-PEG4acetic-EVCit-PAB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.